

# (2,3,5-Trifluorophenyl)methanamine physical properties

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## Compound of Interest

Compound Name: (2,3,5-Trifluorophenyl)methanamine

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An In-Depth Technical Guide to the Physicochemical Properties of **(2,3,5-Trifluorophenyl)methanamine**

**Authored by a Senior Application Scientist**

## Introduction: Strategic Importance in Medicinal Chemistry

**(2,3,5-Trifluorophenyl)methanamine** is a fluorinated aromatic amine that has garnered significant interest as a versatile building block in modern drug discovery and development. The strategic placement of three fluorine atoms on the phenyl ring imparts a unique combination of electronic and lipophilic properties, making it a valuable scaffold for creating novel therapeutic agents. The trifluorophenyl motif is known to enhance metabolic stability and improve binding affinity to biological targets, which are critical considerations in drug design.[1][2][3]

This guide provides an in-depth analysis of the core physical and chemical properties of **(2,3,5-Trifluorophenyl)methanamine**, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its structural characteristics, physicochemical parameters, spectroscopic signature, and its role as a precursor in synthetic chemistry, grounded in authoritative data.

# Molecular Identity and Core Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental identity and physical characteristics. These properties govern its behavior in both chemical reactions and biological systems.

## Chemical Identity

- IUPAC Name: **(2,3,5-trifluorophenyl)methanamine**[\[4\]](#)
- Synonyms: 2,3,5-Trifluorobenzylamine, 1-**(2,3,5-trifluorophenyl)methanamine**[\[5\]](#)[\[6\]](#)
- CAS Number: 244022-72-8[\[4\]](#)[\[7\]](#)
- Molecular Formula:  $C_7H_6F_3N$ [\[4\]](#)[\[7\]](#)

## Physicochemical Data Summary

The introduction of fluorine atoms significantly modulates the physical properties of the parent compound, benzylamine. The following table summarizes the key quantitative data for **(2,3,5-Trifluorophenyl)methanamine**.

Property	Value	Source
Molecular Weight	161.12 g/mol	<a href="#">[4]</a> <a href="#">[7]</a>
Boiling Point	168.7°C at 760 mmHg	<a href="#">[7]</a>
Density	1.32 g/cm <sup>3</sup>	<a href="#">[7]</a>
Flash Point	65.2°C	<a href="#">[7]</a>
Refractive Index	1.48	<a href="#">[7]</a>
LogP	2.26	<a href="#">[7]</a>
PSA (Polar Surface Area)	26.02 Å <sup>2</sup>	<a href="#">[7]</a>

Expert Insight: The LogP value of 2.26 indicates moderate lipophilicity.[7] The trifluorination of the phenyl ring increases its ability to cross lipid membranes compared to unsubstituted benzylamine, a crucial factor for CNS-targeting drugs or compounds requiring good cell permeability.[1][2] This enhanced lipophilicity is a direct and intended consequence of the fluorination strategy in drug design.[3]

## Structural Verification and Spectroscopic Analysis

Confirming the identity and purity of **(2,3,5-Trifluorophenyl)methanamine** is paramount. Standard spectroscopic techniques provide a definitive fingerprint of the molecule. While raw spectra are proprietary, the expected signatures can be expertly predicted.

### Expected NMR Signatures

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals. The benzylic protons (-CH<sub>2</sub>-) would appear as a singlet or a closely coupled multiplet. The two amine protons (-NH<sub>2</sub>) would likely present as a broad singlet. The aromatic protons on the trifluorinated ring will appear in the aromatic region (typically δ 6.5-8.0 ppm), exhibiting complex splitting patterns due to both proton-proton and proton-fluorine coupling.
- <sup>13</sup>C NMR: The carbon spectrum will show seven distinct signals. The benzylic carbon (-CH<sub>2</sub>) will be in the aliphatic region, while the six aromatic carbons will be in the downfield region. The carbons bonded to fluorine will exhibit characteristic C-F coupling, which is a key diagnostic feature.
- <sup>19</sup>F NMR: This is the most direct method for confirming the fluorine substitution pattern. Three distinct signals are expected, corresponding to the fluorine atoms at the C2, C3, and C5 positions, each with unique chemical shifts and coupling patterns.

### Mass Spectrometry

- Expected Molecular Ion (M<sup>+</sup>): In mass spectrometry, the compound is expected to show a molecular ion peak at an m/z corresponding to its exact mass of 161.045 g/mol .[7] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C<sub>7</sub>H<sub>6</sub>F<sub>3</sub>N).

The workflow for such a characterization is a self-validating system, where data from orthogonal techniques (NMR, MS) must converge to confirm the structure.

Caption: Workflow for structural confirmation of a synthesized compound.

## Synthesis, Reactivity, and Application

### General Synthesis Approach

**(2,3,5-Trifluorophenyl)methanamine** is typically synthesized from an appropriately substituted 2,3,5-trifluorophenyl precursor. A common and effective laboratory-scale method involves the reduction of 2,3,5-trifluorobenzonitrile.

Protocol: Reduction of 2,3,5-Trifluorobenzonitrile

- **Inert Atmosphere:** The reaction vessel is purged with an inert gas (e.g., Nitrogen or Argon).
- **Solvent:** Anhydrous solvent, such as tetrahydrofuran (THF), is added to the vessel.
- **Reducing Agent:** A suitable reducing agent (e.g., Lithium Aluminum Hydride, LAH) is carefully added to the solvent and stirred.
- **Substrate Addition:** A solution of 2,3,5-trifluorobenzonitrile in the same anhydrous solvent is added dropwise to the reducing agent suspension, typically at a controlled temperature (e.g., 0°C).
- **Reaction:** The mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- **Quenching:** The reaction is carefully quenched by the sequential, slow addition of water and an aqueous base (e.g., NaOH solution) to decompose the excess reducing agent and aluminum salts.
- **Extraction:** The resulting slurry is filtered, and the organic product is extracted from the aqueous layer using a suitable solvent (e.g., ethyl acetate).
- **Purification:** The combined organic layers are dried, filtered, and concentrated. The crude product is then purified, typically by column chromatography or distillation, to yield pure

**(2,3,5-Trifluorophenyl)methanamine.**

Caption: Generalized workflow for the synthesis of the target amine.

## Reactivity and Role as a Synthon

The primary amine group (-NH<sub>2</sub>) is a versatile functional handle, allowing the molecule to serve as a nucleophile in a wide array of reactions, including:

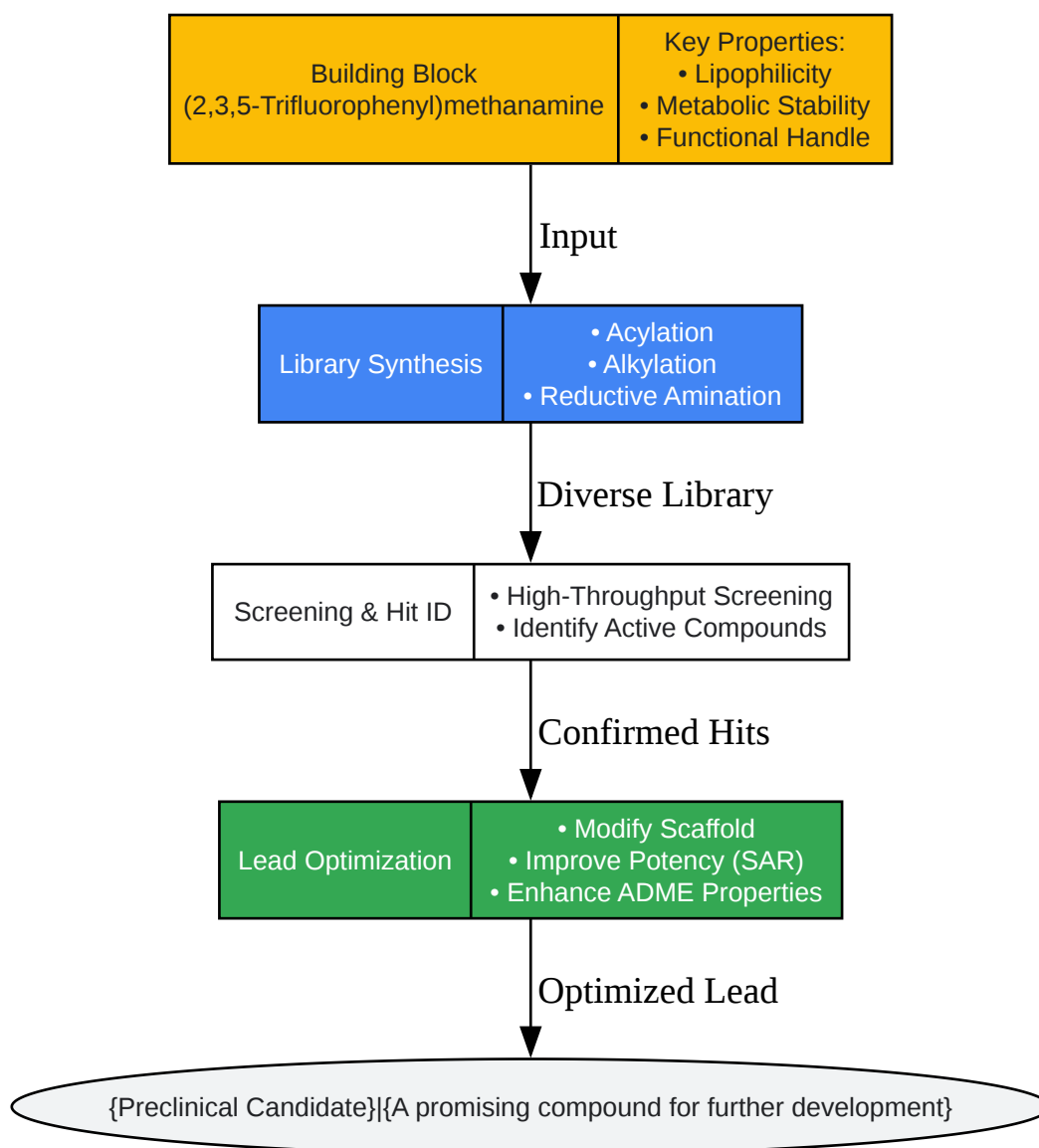
- Acylation: Reaction with acyl chlorides or anhydrides to form amides.
- Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
- Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

The trifluorinated phenyl ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (S<sub>N</sub>Ar), should a suitable leaving group be present on the ring. This dual reactivity makes it a powerful synthon for building molecular complexity.

## Applications in Drug Discovery

The unique properties of this molecule make it a valuable building block for developing drugs with improved pharmacological profiles.<sup>[1]</sup> The trifluoromethyl groups can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.<sup>[3]</sup><sup>[8]</sup> This often leads to a longer drug half-life and improved bioavailability.

Furthermore, the specific electronic nature of the fluorinated ring can fine-tune the pK<sub>a</sub> of the amine and influence non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) with protein targets, potentially increasing potency and selectivity.<sup>[2]</sup> Compounds containing this moiety are often explored for neurological targets, where properties like CNS penetration are key.<sup>[1]</sup>



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Caption: Role of a building block in a typical drug discovery pipeline.

## Safety, Handling, and Storage

Trustworthiness through Safety: A core tenet of scientific integrity is the safe and responsible handling of all chemical reagents.

## Hazard Identification

According to aggregated GHS data, **(2,3,5-Trifluorophenyl)methanamine** is classified as a hazardous substance.[4]

- GHS Classification: Skin Corrosion/Irritation, Category 1C.
- Hazard Statement: H314 - Causes severe skin burns and eye damage.[4]

## Recommended Handling and First Aid

Given its corrosive nature, strict adherence to safety protocols is mandatory.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.
- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.
- First Aid (Eyes): Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
- First Aid (Skin): Immediately take off all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[6]

Caption: Standard safety workflow for handling corrosive chemicals.

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## References

1. (2,3,5-Trifluorophenyl)methanamine hydrochloride (643088-06-6) for sale [vulcanchem.com]
2. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2,3,5-Trifluorophenyl)methanamine | C<sub>7</sub>H<sub>6</sub>F<sub>3</sub>N | CID 3325139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2,3,5-Trifluorophenyl)methanamine | CymitQuimica [cymitquimica.com]
- 6. 2,3,5-Trifluorobenzyl amine | 244022-72-8 [chemicalbook.com]
- 7. (2,3,5-trifluorophenyl)methanamine, CasNo.244022-72-8 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 8. mdpi.com [mdpi.com]
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)